molecular formula C17H21N4O9P B1202651 Flavin mononucleotide semiquinone CAS No. 34469-63-1

Flavin mononucleotide semiquinone

Cat. No.: B1202651
CAS No.: 34469-63-1
M. Wt: 456.3 g/mol
InChI Key: FVTCRASFADXXNN-MBNYWOFBSA-N
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Description

Flavin mononucleotide semiquinone is a partially reduced form of flavin mononucleotide, a derivative of riboflavin (vitamin B2). Flavin mononucleotide is an essential cofactor in various biological redox reactions, participating in both one-electron and two-electron transfer processes. The semiquinone form is particularly interesting due to its unique redox properties, making it a crucial intermediate in many enzymatic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavin mononucleotide semiquinone can be synthesized through the partial reduction of flavin mononucleotide. This process typically involves the use of reducing agents such as sodium dithionite under anaerobic conditions to prevent further reduction to the fully reduced form .

Industrial Production Methods: Industrial production of this compound is less common due to its instability and the complexity of maintaining the semiquinone state. it can be produced in situ within enzymatic systems where flavin mononucleotide is used as a cofactor .

Chemical Reactions Analysis

Types of Reactions: Flavin mononucleotide semiquinone undergoes various redox reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Flavin mononucleotide semiquinone has a wide range of applications in scientific research:

    Chemistry: Used as a redox mediator in various catalytic processes.

    Biology: Plays a crucial role in the electron transport chain and other metabolic pathways.

    Medicine: Investigated for its potential in therapeutic applications, particularly in redox-related diseases.

    Industry: Utilized in biocatalysis and the development of biosensors

Mechanism of Action

Flavin mononucleotide semiquinone exerts its effects through its ability to participate in redox reactions. It acts as an electron donor or acceptor, facilitating the transfer of electrons in various biochemical pathways. The isoalloxazine ring system of flavin mononucleotide is responsible for its redox activity, with the semiquinone form being stabilized by interactions with surrounding protein environments .

Comparison with Similar Compounds

Uniqueness: Flavin mononucleotide semiquinone is unique due to its specific role in enzymatic reactions and its ability to participate in both one-electron and two-electron transfer processes. This versatility makes it an indispensable component in many biological systems .

Properties

IUPAC Name

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTCRASFADXXNN-MBNYWOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956007
Record name 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34469-63-1
Record name Flavin mononucleotide semiquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034469631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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